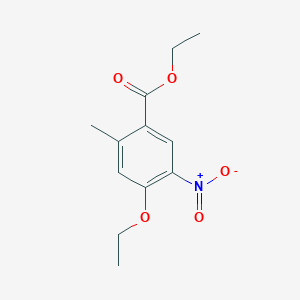

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a chemical compound with the CAS Number: 2378501-27-8 . It is available in powder form .

Molecular Structure Analysis

The molecular weight of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is 253.25 . The IUPAC name for this compound is ethyl 4-ethoxy-2-methyl-5-nitrobenzoate and its InChI Code is 1S/C12H15NO5/c1-4-17-11-6-8 (3)9 (12 (14)18-5-2)7-10 (11)13 (15)16/h6-7H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a powder that is stored at room temperature .Scientific Research Applications

Polymer Science and Material Chemistry

One study focuses on the synthesis of fluorescent, thermoresponsive polymers using controlled radical polymerization techniques. These polymers exhibit tunable lower critical solution temperatures (LCSTs), making them valuable for various applications, including smart materials and sensors. Although Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is not directly mentioned, the research highlights the broader context of nitrobenzoate derivatives in the development of advanced polymer materials (Lessard, Ling, & Maríc, 2012).

Organic Synthesis and Characterization

Another study details the synthesis and crystallographic analysis of organic compounds, including derivatives of benzoic acid. This research emphasizes the importance of such derivatives in constructing complex molecular architectures and investigating their structural properties. The insights from this work can be applied to understand the reactivity and potential applications of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in organic synthesis and material science (Yeong, Chia, Quah, & Tan, 2018).

Pharmacology and Biomedical Research

In pharmacological research, derivatives of nitroimidazole, a structurally related compound, have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment. This demonstrates the pharmaceutical relevance of nitro-substituted compounds and suggests that Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate could be of interest in the development of therapeutic agents (De Martino et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Mechanism of Action

Mode of Action

It is known that nitro compounds, such as this one, have a nitro group (−no2) that is a hybrid of two equivalent resonance structures . This group can interact with various biological targets, leading to changes in their function .

Biochemical Pathways

Nitro compounds can be involved in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

properties

IUPAC Name |

ethyl 4-ethoxy-2-methyl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCBUNZPBXKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)

![9-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2426893.png)

![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)

![7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426898.png)

![N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine](/img/structure/B2426902.png)

![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2426906.png)

![6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2426907.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2426910.png)